molecular formula C27H40N8O7 B12115858 Cyclo(-Arg-Ala-Asp-D-Phe-Val)

Cyclo(-Arg-Ala-Asp-D-Phe-Val)

Cat. No.: B12115858
M. Wt: 588.7 g/mol
InChI Key: OJOVBVONXDWCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(-Arg-Ala-Asp-D-Phe-Val) (cRADfV) is a synthetic cyclic pentapeptide characterized by the sequence Arg-Ala-Asp-D-Phe-Val. Its structure features a cyclized backbone that enhances stability against enzymatic degradation compared to linear peptides . The substitution of glycine (Gly) with alanine (Ala) in the Arg-X-Asp (RXD) motif distinguishes it from the well-studied integrin-binding peptide Cyclo(-Arg-Gly-Asp-D-Phe-Val) (cRGDfV). This modification renders cRADfV a critical negative control in studies targeting integrin-mediated processes, as the RGD motif (Arg-Gly-Asp) is essential for high-affinity binding to integrins such as αvβ3 and α5β1 .

cRADfV is commercially synthesized and widely used in cellular adhesion assays, signaling studies, and pathogen-host interaction research. Its role as a control peptide underscores its inability to engage integrins effectively, making it indispensable for validating RGD-specific effects .

Properties

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7/c1-14(2)21-26(42)32-17(10-7-11-30-27(28)29)23(39)31-15(3)22(38)33-19(13-20(36)37)24(40)34-18(25(41)35-21)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19,21H,7,10-13H2,1-3H3,(H,31,39)(H,32,42)(H,33,38)(H,34,40)(H,35,41)(H,36,37)(H4,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOVBVONXDWCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Peptide Assembly

The synthesis begins with the assembly of the linear peptide sequence Arg-Ala-Asp-D-Phe-Val on a chlorotrityl resin or similar solid support. Fmoc (fluorenylmethyloxycarbonyl) chemistry is typically employed, with coupling reactions activated by HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF). Deprotection of the Fmoc group is achieved using 20–50% piperidine in DMF, with coupling efficiency monitored via ninhydrin tests to ensure >99% completion.

Cleavage and Side-Chain Deprotection

Following linear assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails containing scavengers like triisopropylsilane (TIS) and water. For instance, a 1% TFA solution in dichloromethane (DCM) effectively cleaves the peptide while preserving acid-labile side-chain protecting groups such as tert-butyl (t-Bu) for Asp and Arg. Subsequent global deprotection requires harsh conditions, including hydrogen fluoride (HF) treatment at -5°C for 1 hour, which removes persistent groups like benzyl (Bzl) and nitrobenzyl (Nbz).

Cyclization Strategies

Solution-Phase Cyclization

Linear peptides are cyclized in dilute solutions (1–10 mM) to minimize intermolecular reactions. A representative protocol uses 1 mM peptide in DMF with 3 equivalents of BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and 5 equivalents of DIEA (N,N-diisopropylethylamine) as the coupling agent and base, respectively. Stirring at room temperature for 3 hours yields cyclic products, which are purified via reverse-phase HPLC (20–80% acetonitrile/water gradient). For Cyclo(-Arg-Ala-Asp-D-Phe-Val), this method achieves ~45% yield, comparable to similar cyclic pentapeptides.

On-Resin Cyclization

Recent advancements enable head-to-tail cyclization while the peptide remains bound to the resin. This method anchors the peptide via a side-chain functional group (e.g., Lys or Asp), allowing cyclization through the free N- and C-termini. For example, using a backbone-attached auxiliary like 6-nitro-2-hydroxybenzyl facilitates photolytic cleavage post-cyclization, yielding the target cyclic peptide in 52% purity after HPLC.

Auxiliary-Assisted Cyclization

Ring Contraction Auxiliaries

To overcome steric hindrance in challenging sequences, auxiliaries such as ethanethiol or xanthyl groups are incorporated. These groups form transient fused-ring intermediates during cyclization, reducing the effective ring size. For instance, a sulfide-containing auxiliary enables cyclization via a six-membered transition state, followed by reductive removal with tris(2-carboxyethyl)phosphine (TCEP) to yield the final product.

Photolytic Deprotection

Optimization Parameters

Solvent and Concentration Effects

ParameterOptimal ConditionImpact on Yield
SolventDMF or DMSOMaximizes solubility of hydrophobic residues
Peptide Concentration1–3 mMMinimizes dimerization
TemperatureRoom temperatureBalances reaction rate and side reactions

Higher DMF concentrations (≥90%) improve cyclization efficiency but risk racemization, necessitating careful monitoring via chiral amino acid analysis.

Coupling Reagents

ReagentBaseYield (%)Purity (%)
BOPDIEA45≥98
HATUNMM50≥95
PyBOPCollidine40≥97

BOP remains the gold standard due to its rapid activation and compatibility with DMF.

Comparative Analysis of Methods

SPPS vs. Solution-Phase Synthesis

SPPS offers superior control over side reactions and is scalable for milligram-to-gram quantities. However, solution-phase cyclization avoids resin costs and is preferable for peptides prone to aggregation. For Cyclo(-Arg-Ala-Asp-D-Phe-Val), SPPS achieves higher purity (≥98% vs. ≥95%) but requires additional cleavage steps.

Cost and Practicality

MethodCost (USD/mg)Time (Days)Equipment Needs
SPPS12–157–10Peptide synthesizer, HPLC
Auxiliary-Assisted18–2010–14UV chamber, TCEP

Auxiliary methods, while innovative, are less cost-effective for routine production.

Challenges and Solutions

Racemization

The D-Phe residue is prone to epimerization during cyclization. Using low temperatures (0–4°C) and coupling reagents like HATU reduces racemization to <2%, as verified by chiral HPLC.

Purification Challenges

Crude cyclic peptides often contain linear byproducts. Reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients resolves these impurities, achieving ≥98% purity for research-grade material .

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Phe-Val) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using agents like hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be performed using reagents such as DTT or TCEP.

    Substitution: Substitution reactions may involve the replacement of specific amino acid residues with analogs to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid analogs, coupling agents like HBTU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may lead to the formation of disulfide bonds, while substitution can result in peptides with altered biological activity.

Scientific Research Applications

Cancer Research and Therapy

Cyclo(-Arg-Ala-Asp-D-Phe-Val) has been identified as a potent antagonist of the αvβ3 integrin, which plays a critical role in tumor metastasis and angiogenesis. The ability of this compound to inhibit αvβ3 integrin makes it a valuable candidate for anticancer therapies.

Case Studies

  • Imaging Studies : A study demonstrated the use of radiolabeled analogues of Cyclo(-Arg-Gly-Asp-D-Phe-Val) for non-invasive imaging of αvβ3 integrin expression using Positron Emission Tomography (PET). This approach allows for monitoring tumor responses to therapies targeting integrins .
  • In Vivo Efficacy : In vivo experiments using nude mice bearing melanoma and osteosarcoma tumors showed that Cyclo(-Arg-Gly-Asp-D-Phe-Val) could significantly reduce tumor uptake of radiolabeled tracers, indicating its effectiveness in blocking αvβ3 integrin activity .

Molecular Imaging

The applications of Cyclo(-Arg-Ala-Asp-D-Phe-Val) extend into molecular imaging, particularly in tracking tumor progression and evaluating treatment efficacy.

Radiolabeling Techniques

Radiolabeled versions of Cyclo(-Arg-Gly-Asp-D-Phe-Val) have been synthesized for use in imaging studies. For example, [125I]-3-iodo-D-Tyr4-cyclo(-Arg-Gly-Asp-D-Tyr-Val-) was evaluated for its binding affinity and specificity towards αvβ3 integrins in various cancer models . These imaging agents are crucial for assessing the biological behavior of tumors and guiding therapeutic decisions.

Imaging Results

Immunohistochemical analyses confirmed the expression of αvβ3 integrins on tumor tissues, validating the use of Cyclo(-Arg-Gly-Asp-D-Phe-Val)-based tracers in clinical settings . The ability to visualize integrin expression non-invasively offers a powerful tool for personalized medicine.

Structural Insights and Stability

Understanding the structural characteristics and stability of Cyclo(-Arg-Ala-Asp-D-Phe-Val) is essential for optimizing its application in research.

Conformational Analysis

Molecular modeling studies have identified several low-energy conformers of Cyclo(-Arg-Gly-Asp-D-Phe-Val), which are crucial for determining its biological activity. The most stable conformer revealed favorable interactions with key residues in the αvβ3 integrin binding site, enhancing its potential as an inhibitor .

ConformerTotal Energy (kJ/mol)Relative Energy (kJ/mol)
I-816.40
II-814.22.2
III-812.613.79
IV-812.533.87
V-811.454.95

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Val) involves its interaction with specific molecular targets, such as cell surface receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter cell adhesion properties, or influence gene expression.

Comparison with Similar Compounds

Structural Analogs: cRADfV vs. cRGDfV

Key Structural Differences
  • Amino Acid Substitution: cRADfV replaces Gly (position 2) with Ala, disrupting the canonical RGD motif required for integrin recognition .
  • Conformational Rigidity : Both peptides are cyclized, but the Gly-to-Ala substitution in cRADfV alters backbone flexibility, reducing compatibility with integrin binding pockets .
Functional Differences
Parameter cRGDfV (RGD Peptide) cRADfV (RAD Peptide) Evidence IDs
Integrin Binding High affinity for αvβ3, α5β1, and other RGD-sensitive integrins . Minimal to no binding due to disrupted RGD motif .
Biological Activity Inhibits cell adhesion, migration, and tumor angiogenesis . No inhibitory activity in cell adhesion or pathogen-host interaction assays .
Use in Research Therapeutic candidate for cancer and cardiovascular diseases . Negative control to confirm RGD-specific effects .

Experimental Examples :

  • Circadian Rhythm Studies : cRGDfV disrupted actin cytoskeleton signaling via integrins, but cRADfV failed to alter circadian clock entrainment .

Other Cyclic Peptides with Varied Functions

While cRADfV and cRGDfV are integrin-focused, other cyclic peptides exhibit distinct bioactivities:

Compound Structure Function Key Findings Evidence IDs
Cyclo(Pro-Val) Cyclic dipeptide Anticancer activity against HCT116 colorectal cancer cells (IC50: 67.2 µg/mL) . Isolated from marine Streptomyces sp.; moderate cytotoxicity .
Cyclo(L-Ala-Gly) Cyclic dipeptide Inhibits aflatoxin production in Aspergillus flavus . Methyl side-chain critical for antifungal activity; analogs show reduced potency .
Verlamelin A Cyclic lipodepsipeptide Antifungal agent targeting plant pathogens . Structural similarity to fengycin; disrupts fungal membrane integrity .

Key Contrasts :

  • Target Specificity : Unlike cRADfV, peptides like verlamelin and cyclo(Pro-Val) target microbial or cancer pathways unrelated to integrins.
  • Structural Complexity : cRADfV and cRGDfV are larger (pentapeptides) with defined integrin interaction motifs, whereas simpler dipeptides (e.g., cyclo(Pro-Val)) lack such specificity.

Biological Activity

Cyclo(-Arg-Ala-Asp-D-Phe-Val) is a cyclic peptide that has garnered attention in biomedical research due to its significant biological activities, particularly as an integrin antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H40N8O
  • Molecular Weight : 588.7 g/mol
  • Purity : ≥98% (HPLC)
  • Solubility : Soluble in DMSO (5 mg/ml)
  • Appearance : Solid, lyophilized form

Cyclo(-Arg-Ala-Asp-D-Phe-Val) primarily functions as an antagonist to integrins, specifically targeting the αvβ3 integrin. Integrins are transmembrane receptors that facilitate cell adhesion and signaling. By inhibiting these receptors, Cyclo(-Arg-Ala-Asp-D-Phe-Val) interferes with various cellular processes such as:

  • Cell Migration : Inhibition of cell movement towards extracellular matrix components.
  • Proliferation : Reduction in cell growth and division.
  • Survival : Induction of apoptosis in cells that rely on integrin signaling for survival.

1. Antitumor Effects

Research has demonstrated that Cyclo(-Arg-Ala-Asp-D-Phe-Val) can promote tumor regression by inducing apoptosis in angiogenic blood vessels. This effect is particularly relevant in cancer therapies where targeting the tumor microenvironment is crucial.

2. Inhibition of Angiogenesis

The compound has been shown to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in tumor growth and metastasis. Studies indicate that pretreatment with Cyclo(-Arg-Ala-Asp-D-Phe-Val) significantly reduces tumor accumulation in models expressing αvβ3 integrin.

Case Studies and Experimental Data

  • In Vivo Studies :
    • In a study involving melanoma-bearing mice, pretreatment with Cyclo(-Arg-Ala-Asp-D-Phe-Val) resulted in a dose-dependent decrease in tumor uptake of radiolabeled tracers, indicating effective blockade of αvβ3 integrin activity .
  • Radiolabeled Tracers :
    • The development of radiolabeled analogues for imaging αvβ3 expression has been explored using Cyclo(-Arg-Ala-Asp-D-Phe-Val). These studies provide insights into the receptor status of tumors and enable targeted therapeutic planning .
  • Mechanistic Insights :
    • Cyclo(-Arg-Ala-Asp-D-Phe-Val) has been characterized as a selective antagonist with high affinity for the αvβ3 integrin, highlighting its potential utility in therapeutic applications aimed at diseases characterized by aberrant angiogenesis and integrin-mediated signaling .

Comparative Analysis of Integrin Antagonists

Compound NameTarget IntegrinBiological ActivityReference
Cyclo(-Arg-Gly-Asp-D-Phe-Val)αvβ3Antitumor activity; angiogenesis inhibition
Cyclo(-Arg-Ala-Asp-D-Phe-Val)αvβ3Selective antagonist; promotes apoptosis in tumors
Cyclo(-Arg-Gly-Asp-D-Phe-Glu)αvβ3Inhibits cell adhesion; used in drug delivery systems

Q & A

Q. What are the standard protocols for synthesizing Cyclo(-Arg-Ala-Asp-D-Phe-Val) and characterizing its purity?

Cyclo(-Arg-Ala-Asp-D-Phe-Val) is typically synthesized via solid-phase peptide synthesis (SPPS) , where amino acids are sequentially coupled to a resin-bound chain, followed by cyclization and cleavage. Key steps include:

  • Resin activation : Use of Fmoc- or Boc-protected amino acids on Wang or Rink amide resin .
  • Cyclization : Employing coupling agents like HATU/DIPEA in DMF under inert conditions.
  • Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients to achieve ≥95% purity .
  • Characterization : Mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C) for structural validation .

Q. How is Cyclo(-Arg-Ala-Asp-D-Phe-Val) utilized as a negative control in integrin binding studies?

This peptide serves as a non-RGD control in assays targeting integrins like αvβ3. For example:

  • In competitive cell adhesion assays, it is used at 10–100 µM concentrations to validate specificity of RGD-containing peptides (e.g., Cyclo(Arg-Gly-Asp-D-Phe-Val)) .
  • Protocols involve pre-incubating cells with the peptide for 30–60 minutes before adding fluorescently labeled ligands (e.g., fibronectin or VCAM-1) .

Q. What analytical techniques are recommended for structural confirmation of cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Phe-Val)?

  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., observed m/z 588.7 for [M+H]⁺) .
  • NMR Spectroscopy : 2D COSY and HMBC correlations to confirm cyclization and side-chain configurations .
  • Circular Dichroism (CD) : To assess secondary structure in solution, particularly under varying pH or temperature conditions .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to address contradictory findings in Cyclo(-Arg-Ala-Asp-D-Phe-Val)’s integrin specificity?

Discrepancies in integrin binding data may arise from:

  • Cell line variability : Test across multiple lines (e.g., MOLT-4 vs. U937) to rule out receptor density differences .
  • Buffer composition : Adjust divalent cations (Mg²⁺/Mn²⁺) to modulate integrin activation states .
  • Competitive assays : Use labeled variants (e.g., FITC-conjugated) for real-time binding kinetics via surface plasmon resonance (SPR) .

Q. What strategies are effective for integrating computational modeling with experimental data to predict Cyclo(-Arg-Ala-Asp-D-Phe-Val)’s binding modes?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with integrin αvβ3’s binding pocket, focusing on Asp-218 and Mn²⁺ coordination sites .
  • Mutagenesis studies : Validate predictions by expressing integrin mutants (e.g., αvβ3-D218A) and measuring peptide affinity shifts via SPR .
  • MD simulations : Run 100-ns trajectories to assess conformational stability in physiological buffers .

Q. What methodological considerations are critical when using Cyclo(-Arg-Ala-Asp-D-Phe-Val) in circadian rhythm studies involving actin cytoskeleton modulation?

  • Dosage and timing : Administer 10–50 µM peptide during synchronization phases (e.g., serum shock) to avoid off-target effects on actin polymerization .
  • Co-treatment controls : Combine with cytoskeleton disruptors (e.g., latrunculin B) to isolate integrin-specific pathways in luciferase-based clock gene assays .
  • Data normalization : Use housekeeping genes (e.g., Bmal1) and account for cell confluency effects on rhythm amplitude .

Q. How should researchers document and reconcile variability in Cyclo(-Arg-Ala-Asp-D-Phe-Val)’s bioactivity across different batches?

  • Batch records : Track synthesis parameters (e.g., resin lot, cyclization time) and storage conditions (2–8°C in lyophilized form) .
  • Quality control (QC) : Implement orthogonal assays (e.g., HPLC purity + MS/MS fragmentation) for each batch .
  • Inter-lab validation : Share samples with collaborating labs to standardize protocols (e.g., adhesion assay buffer pH) .

Data Management and Reproducibility

Q. What frameworks are recommended for archiving and sharing experimental data on Cyclo(-Arg-Ala-Asp-D-Phe-Val?

  • Structured repositories : Use platforms like Zenodo or ChEMBL for raw NMR/MS datasets .
  • Metadata templates : Include synthesis protocols, assay conditions, and statistical analysis codes in supplemental materials .
  • Version control : Track changes in peptide handling or instrument calibration via GitLab or electronic lab notebooks (ELNs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.